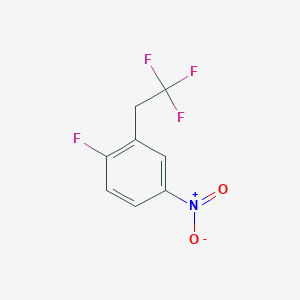
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene
Vue d'ensemble
Description
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene, also known as 4-nitro-1-FNEB, is a fluorinated nitroaromatic compound. The compound has been studied for its potential use in a variety of scientific and industrial applications.
Applications De Recherche Scientifique
Synthesis and Nucleophilic Aromatic Substitution
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene and its derivatives are involved in the synthesis of various organic compounds. The compound has been used in nucleophilic aromatic substitution reactions, where the fluorine atom is substituted with different nucleophiles, leading to novel derivatives. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, has been synthesized by various methods and subjected to nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles (Ajenjo et al., 2016).
Analytical Applications in Wine Quality Control
In analytical chemistry, derivatives of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene are used as derivatization reagents. For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, a closely related compound, has been utilized for precolumn derivatization of biogenic amines in wines, aiding in their chromatographic determination. This method demonstrates high accuracy and repeatability, contributing significantly to the control of wine quality (Jastrzębska et al., 2016).
Application in Liquid Crystal Technology
The compound also finds applications in the field of liquid crystals. Derivatives of this compound, especially those with fluoro-substitutions, have been used to synthesize various liquid crystals. The phase transition temperatures and enthalpies of these materials have been studied extensively, with the fluoro-substituted derivatives showing specific mesomorphic properties (Dabrowski et al., 1995).
Development of Soluble Fluoro-Polyimides
In polymer science, soluble fluoro-polyimides have been synthesized using 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, a compound structurally similar to 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene. These polyimides exhibit excellent thermal stability and hygrothermal stability, making them valuable in various industrial applications (Xie et al., 2001).
Fluorination of Aromatic Compounds
This compound is also used in studies related to the fluorination of aromatic compounds. Research on fluorination techniques, such as using xenon difluoride in the presence of boron trifluoride etherate, provides insights into the efficient production of fluorinated aromatic compounds, including derivatives of nitro-benzene (Fedorov et al., 2015).
Propriétés
IUPAC Name |
1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7-2-1-6(13(14)15)3-5(7)4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRGEUVGUHLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)


![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)
![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)